3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
Description
3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a benzofuran-based compound featuring a 2-bromobenzamido substituent at the 3-position and an N-(2-fluorophenyl)carboxamide group at the 2-position.
Properties
IUPAC Name |
3-[(2-bromobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrFN2O3/c23-15-9-3-1-7-13(15)21(27)26-19-14-8-2-6-12-18(14)29-20(19)22(28)25-17-11-5-4-10-16(17)24/h1-12H,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAMTXNOWYGQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, which undergoes cyclization reactions.
Amidation Reaction:
Fluorination: The N-(2-fluorophenyl) group can be introduced via nucleophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry
3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is being investigated for its potential as a therapeutic agent. Its structural features allow for interactions with various biological targets, making it a candidate for drug development.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with kinase signaling pathways, which are critical in cancer progression .
Biological Studies
The compound is utilized in biological assays to understand its effects on cellular pathways. It serves as a valuable tool in pharmacological research, particularly for:
- Kinase Inhibition : Similar compounds have shown effectiveness in inhibiting kinases associated with tumor growth, particularly those in the HER family (HER1 and HER2) .
- Neuroprotective Effects : Research indicates that benzofuran derivatives exhibit neuroprotective properties, potentially mitigating excitotoxic damage in neurodegenerative diseases .
Chemical Biology
This compound acts as a probe in chemical biology to elucidate mechanisms of action within biological systems. Its ability to bind to specific molecular targets allows researchers to study:
- Mechanisms of Action : The interactions of the compound with enzymes and receptors can provide insights into its biological effects and therapeutic potential .
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzofuran derivatives related to this compound:
- Study on Antitumor Activity : A study demonstrated that benzofuran derivatives could inhibit tumor cell proliferation through competitive inhibition of ATP-binding sites on kinases .
- Neuroprotective Study : Research has shown that related compounds protect against NMDA-induced excitotoxicity, suggesting potential therapeutic applications in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The table below highlights key structural differences and available data for the target compound and its analogs:
Key Observations:
- Halogen Effects : The target’s 2-bromobenzamido group may enhance hydrophobic interactions compared to the 2-chloro analog (CAS 888457-17-8) due to bromine’s larger atomic radius and polarizability .
- Aromatic Substituents : The N-(2-fluorophenyl) group in the target likely improves metabolic stability over the N-(4-trifluoromethoxyphenyl) group in the chloro analog, as trifluoromethoxy groups can increase steric hindrance and susceptibility to enzymatic degradation .
- Core Modifications: The benzothienofuran core in compound 13f introduces a sulfur atom, which may alter electronic properties but complicates synthesis (15% yield) compared to benzofuran derivatives .
Structure-Activity Relationship (SAR) Insights
- Halogen Substitution : Bromine in the target may improve binding affinity in hydrophobic pockets compared to chlorine, as seen in kinase inhibitors where bromine enhances potency .
- Heterocyclic Cores: Benzofuran derivatives generally exhibit better synthetic feasibility and metabolic stability than benzothienofurans, though sulfur-containing cores (e.g., 13f) might target specific enzymes .
Biological Activity
The compound 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered interest due to its potential biological activities, particularly in neuroprotection and as a pharmacological agent against various diseases. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The chemical structure of 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide includes:
- A benzofuran core , which is known for its diverse biological activities.
- A bromobenzamide group , which may enhance its interaction with biological targets.
- A fluorophenyl moiety , potentially influencing its pharmacokinetic properties.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzofuran derivatives. For instance, compounds related to benzofuran have shown significant protection against NMDA-induced excitotoxicity in neuronal cells. The mechanism often involves the modulation of reactive oxygen species (ROS) and the inhibition of apoptotic pathways .
Key Findings:
- Compounds with substitutions at specific positions on the benzofuran ring exhibited varying degrees of neuroprotection.
- The presence of electron-donating groups (like -CH3 or -OH) significantly enhances neuroprotective activity .
Antioxidant Activity
The antioxidant capacity of benzofuran derivatives has been extensively studied. These compounds are capable of scavenging free radicals and reducing oxidative stress in neuronal tissues, which is crucial in preventing neurodegenerative diseases .
Mechanisms:
- Inhibition of lipid peroxidation.
- Scavenging of DPPH radicals, indicating potential for therapeutic use in oxidative stress-related conditions .
Research Findings and Case Studies
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide involves multiple steps, typically starting from readily available benzofuran derivatives. SAR studies indicate that modifications on the benzofuran scaffold can significantly alter biological activity, emphasizing the importance of specific functional groups in enhancing efficacy against targeted biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
